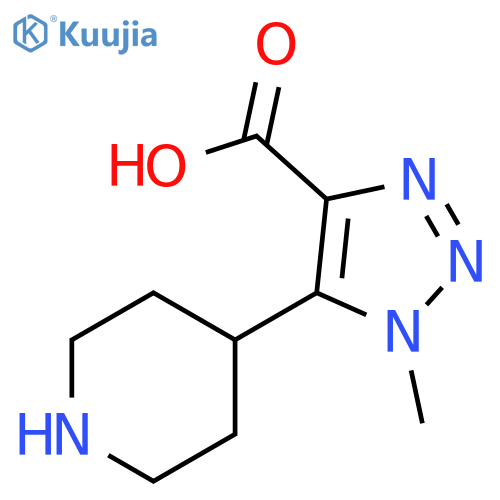Cas no 1698756-77-2 (1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)

1698756-77-2 structure
商品名:1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:1698756-77-2
MF:C9H14N4O2
メガワット:210.233061313629
CID:5181227
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
-
- インチ: 1S/C9H14N4O2/c1-13-8(6-2-4-10-5-3-6)7(9(14)15)11-12-13/h6,10H,2-5H2,1H3,(H,14,15)
- InChIKey: WSZFIUSQWCDBGV-UHFFFAOYSA-N
- ほほえんだ: N1(C)C(C2CCNCC2)=C(C(O)=O)N=N1
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-345986-10.0g |
1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1698756-77-2 | 10.0g |
$6390.0 | 2023-02-22 | ||
| Enamine | EN300-345986-0.25g |
1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1698756-77-2 | 0.25g |
$1366.0 | 2023-02-22 | ||
| Enamine | EN300-345986-0.5g |
1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1698756-77-2 | 0.5g |
$1426.0 | 2023-02-22 | ||
| Enamine | EN300-345986-0.05g |
1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1698756-77-2 | 0.05g |
$1247.0 | 2023-02-22 | ||
| Enamine | EN300-345986-2.5g |
1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1698756-77-2 | 2.5g |
$2912.0 | 2023-02-22 | ||
| Enamine | EN300-345986-1.0g |
1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1698756-77-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-345986-0.1g |
1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1698756-77-2 | 0.1g |
$1307.0 | 2023-02-22 | ||
| Enamine | EN300-345986-5.0g |
1-methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1698756-77-2 | 5.0g |
$4309.0 | 2023-02-22 |
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
5. Book reviews
1698756-77-2 (1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid) 関連製品
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
